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Introduction
Protein acetylation is a critical post-translational modification (PTM) that regulates a vast array

of cellular processes, including gene transcription, DNA repair, and protein stability. This

dynamic process is balanced by the opposing activities of histone acetyltransferases (HATs)

and histone deacetylases (HDACs). The paralogous proteins p300 and CREB-binding protein

(CBP) are crucial HATs that function as transcriptional co-activators by acetylating histones and

other non-histone proteins.[1][2][3] Altered p300/CBP activity is implicated in various diseases,

particularly cancer, making them significant therapeutic targets.[1][3]

UF010 is a small molecule inhibitor of p300/CBP histone acetyltransferase activity.[4] By

inhibiting p300/CBP, UF010 is expected to decrease the acetylation of target proteins, leading

to downstream effects on gene expression and cellular function.[5] This application note

provides a detailed protocol for utilizing Western blotting, with an optional immunoprecipitation

step for enrichment, to detect and quantify changes in protein acetylation following treatment

with UF010.

Signaling Pathway: p300/CBP-Mediated Protein
Acetylation and its Inhibition by UF010
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The diagram below illustrates the catalytic action of p300/CBP and the mechanism of its

inhibition by UF010. p300/CBP transfers an acetyl group from acetyl-CoA to a lysine residue on

a substrate protein. UF010 blocks the active site of p300/CBP, preventing this transfer and

resulting in reduced protein acetylation.
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Caption: UF010 inhibits p300/CBP, blocking protein acetylation.

Experimental Workflow
The overall workflow for detecting changes in protein acetylation after UF010 treatment

involves cell culture, treatment, protein extraction and quantification, followed by either direct
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Western blotting or an optional immunoprecipitation (IP) enrichment step for low-abundance

proteins, and concluding with data analysis.

1. Cell Culture & Seeding

2. UF010 Treatment

3. Cell Lysis & Protein Extraction

4. Protein Quantification (BCA Assay)

Enrichment Needed?

5a. Immunoprecipitation
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6. SDS-PAGE

7. Western Blot Transfer

8. Membrane Blocking

9. Antibody Incubation
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10. Chemiluminescent Detection

11. Data Analysis & Normalization
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Caption: Workflow for Western blot analysis of protein acetylation.[6]

Experimental Protocols
I. Materials and Reagents

Reagent/Material Recommended Specifications

Cell Lines
Appropriate cell line (e.g., HeLa, HEK293T, or a

cancer cell line relevant to the study)

p300/CBP Inhibitor UF010

HDAC Inhibitors Trichostatin A (TSA), Sodium Butyrate (NaB)[6]

Lysis Buffer
RIPA Buffer or similar, supplemented with

protease and phosphatase inhibitors.[6][7]

Histone Extraction Buffer
Triton Extraction Buffer (TEB) and 0.2N HCl.[8]

[9]

Protein Assay BCA Protein Assay Kit.[6]

IP Reagents
Anti-Acetyl-Lysine Antibody/Agarose Beads,

Protein A/G Agarose Beads.[10][11]

SDS-PAGE
Precast polyacrylamide gels (e.g., 4-12% Bis-

Tris) or reagents for hand-casting.[6]

Transfer Membrane PVDF or Nitrocellulose membrane

Blocking Buffer

5% Bovine Serum Albumin (BSA) in TBST.

Note: Avoid using milk as it may contain

acetylated proteins.[10]

Primary Antibodies

Anti-Pan-Acetyl-Lysine Antibody, Antibody for

specific acetylated protein, Loading Control

Antibody (β-actin, GAPDH, or Histone H3)

Secondary Antibody HRP-conjugated anti-rabbit or anti-mouse IgG

Detection Reagent Enhanced Chemiluminescence (ECL) Substrate
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II. Cell Culture and UF010 Treatment
Culture cells in appropriate media and conditions until they reach 70-80% confluency.

Treat cells with the desired concentrations of UF010. Include a vehicle-only control (e.g.,

DMSO). The incubation time and concentration should be optimized for the specific cell line

and experimental goals. A typical treatment might be for 4-24 hours.[12]

(Optional Positive Control) Treat a separate set of cells with a potent HDAC inhibitor like 5

µM TSA for 4-6 hours to induce hyperacetylation, which can serve as a positive control for

the detection of acetylated proteins.[12]

III. Protein Extraction
A. Whole-Cell Lysate Preparation This method is suitable for detecting acetylation of non-

histone proteins or for a general screen.

After treatment, wash cells twice with ice-cold PBS. It is critical to remove all PBS before

adding lysis buffer.[13]

Add ice-cold Lysis Buffer (e.g., RIPA) freshly supplemented with protease/phosphatase

inhibitors and HDAC inhibitors (e.g., 5 µM TSA and 10 mM NaB) to the culture dish.[6]

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Incubate on ice for 30 minutes, vortexing occasionally.

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube and store it at

-80°C.

B. Histone-Specific Acid Extraction This method is optimized for isolating highly basic histone

proteins.

Harvest cells and wash twice with ice-cold PBS, which can be supplemented with 5 mM

Sodium Butyrate to preserve histone acetylation.[8][9]
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Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS with 0.5% Triton X-100, 2

mM PMSF) at a density of 10^7 cells/mL.[9]

Lyse cells on ice for 10 minutes with gentle stirring to release the nuclei.[9][14]

Centrifuge at 2,000 rpm for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant

containing cytoplasmic proteins.[9][14]

Resuspend the nuclear pellet in 0.2N HCl at a density of 4x10^7 cells/mL.[8]

Incubate overnight at 4°C with gentle rotation to extract the acid-soluble histones.[8][14]

Centrifuge at 2,000 rpm for 10 minutes at 4°C.[8]

Transfer the supernatant containing the histone proteins to a new tube.

IV. Protein Quantification
Determine the protein concentration of each lysate using a BCA assay according to the

manufacturer's instructions.[6][11]

Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in

subsequent steps.

V. Immunoprecipitation (IP) of Acetylated Proteins
(Optional)
This step enriches for acetylated proteins and is recommended for detecting low-abundance

targets or for cleaner blots.[15]

For each IP, dilute 0.5-1.0 mg of protein lysate to a final volume of 500 µL with IP Lysis Buffer

(without harsh detergents if different from extraction buffer).[13]

Pre-clear the lysate by adding 20 µL of Protein A/G agarose bead slurry and incubating for 1

hour at 4°C with rotation.

Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
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Add 2-5 µg of anti-pan-acetyl-lysine antibody to the pre-cleared lysate and incubate

overnight at 4°C with gentle rotation.

Add 30 µL of fresh Protein A/G agarose bead slurry and incubate for 2-4 hours at 4°C with

rotation to capture the antibody-protein complexes.

Pellet the beads by centrifugation (1,000 x g for 1 min) and discard the supernatant.

Wash the beads three times with 1 mL of ice-cold wash buffer (e.g., modified RIPA or PBS

with 0.1% Tween-20).

After the final wash, aspirate all supernatant. Elute the bound proteins by adding 40 µL of 2x

Laemmli sample buffer and boiling at 95°C for 5 minutes.

Centrifuge the beads, and the supernatant is ready for SDS-PAGE.

VI. SDS-PAGE and Western Blotting
Prepare protein samples by adding 4x Laemmli sample buffer to a final 1x concentration. For

total cell lysates, use 20-40 µg of protein per lane. For IP samples, use the entire eluate.[6]

Boil samples at 95°C for 5 minutes.

Load samples onto a polyacrylamide gel, including a pre-stained protein ladder.

Run the gel until the dye front reaches the bottom.[6]

Transfer the separated proteins to a PVDF or nitrocellulose membrane according to standard

protocols.

VII. Antibody Incubation and Detection
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6][14]

Incubate the membrane with the primary antibody (e.g., anti-pan-acetyl-lysine, typically

diluted 1:1000 in 5% BSA-TBST) overnight at 4°C with gentle shaking.[6]

Wash the membrane three times for 10 minutes each with TBST.
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Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted

1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.[6]

Wash the membrane again three times for 10 minutes each with TBST.

Prepare the ECL detection reagent and apply it to the membrane for 1-5 minutes.[6]

Capture the chemiluminescent signal using a digital imaging system or X-ray film.[6]

VIII. Data Analysis and Presentation
After imaging, the membrane can be stripped and re-probed with an antibody against a

loading control (e.g., β-actin for whole-cell lysates or Histone H3 for histone extracts) to

confirm equal protein loading.[6]

Perform densitometric analysis of the Western blot bands using software like ImageJ.

Normalize the intensity of the acetylated protein bands to the corresponding loading control.

Present the quantitative data in a table for clear comparison.

Table 1: Hypothetical Densitometry Data of a 55 kDa Acetylated Protein After UF010 Treatment
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Treatment
Group

UF010
Conc. (µM)

Acetylated
Protein
Band
Intensity
(Arbitrary
Units)

Loading
Control (β-
actin)
Intensity
(Arbitrary
Units)

Normalized
Acetylation
Level
(Acetylated/
Control)

Fold
Change (vs.
Vehicle)

Vehicle

Control
0 15,230 14,980 1.017 1.00

UF010 1 11,560 15,110 0.765 0.75

UF010 5 6,890 14,850 0.464 0.46

UF010 10 3,140 15,050 0.209 0.21

Positive

Control
TSA (5 µM) 45,880 14,920 3.075 3.02

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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